N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multistep processes from readily available starting materials . For instance, heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps . The new deficient acceptor has good solubility in organic solvents to permit an appropriate coating process .Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula. For the related compound “6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine”, the molecular formula is C9H8N2O2S . For “N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoin dol-2-yl)-N-(3-pyridinylmethyl)acetamide”, the molecular formula is C25H18N4O5S .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. For the related compound “6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine”, the molecular weight is 208.24 . For “N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoin dol-2-yl)-N-(3-pyridinylmethyl)acetamide”, the molecular weight is 486.499 .Scientific Research Applications
Synthetic Approaches and Chemical Properties
A significant area of research involving this compound focuses on the synthesis and chemical reactivity of benzothiazole derivatives. For example, Aleksandrov and El’chaninov (2017) detailed the synthesis of N-(1-Naphthyl)furan-2-carboxamide, subsequently transformed into 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a series of chemical reactions, showcasing the compound's potential in creating structurally diverse molecules with potential biological activities Aleksandrov & El’chaninov, 2017.
Biological Activities and Pharmacological Potential
Research into the biological activities of benzothiazole derivatives, including compounds similar to the one of interest, has revealed their potential as therapeutic agents. Levai et al. (2002) explored the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, indicating the potential for these compounds in developing new pharmacologically active molecules Levai et al., 2002.
Antimicrobial and Anti-proliferative Effects
The compound and its derivatives have been investigated for their antimicrobial and anti-proliferative effects. For instance, Mansour et al. (2020) synthesized a new series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, demonstrating significant antimicrobial and anti-proliferative activities, highlighting the potential of benzothiazole derivatives in addressing microbial infections and cancer Mansour et al., 2020.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-19(14-6-5-12-3-1-2-4-13(12)9-14)22-20-21-15-10-16-17(11-18(15)26-20)25-8-7-24-16/h5-6,9-11H,1-4,7-8H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWMLBHOMRZWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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